molecular formula C6H11N3 B1329591 Cyclohexane, azido- CAS No. 19573-22-9

Cyclohexane, azido-

Cat. No. B1329591
CAS RN: 19573-22-9
M. Wt: 125.17 g/mol
InChI Key: ODSNIGPBQIINLA-UHFFFAOYSA-N
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Description

Cyclohexane is a versatile scaffold in organic chemistry, often used as a starting point for synthesizing various compounds, including those with azido groups. Azido-cyclohexane derivatives are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The azido group (-N3) is a functional group known for its reactivity, particularly in click chemistry reactions, which are widely used to create diverse and complex molecular architectures .

Synthesis Analysis

The synthesis of azido-cyclohexane derivatives can be achieved through various methods. For instance, the oxidation of cyclohexadiene in the presence of azide ion leads to the formation of azido-ketones, such as 4-azido-2-cyclohexene-1-one and 2-azido-3-cyclohexene-1-one, through a four-electron transfer process . Additionally, azido-s-triazines have been synthesized and their thermal reactions with cyclohexane have been studied, leading to the formation of cyclohexylamino-s-triazines and amino-s-triazines .

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including those with azido groups, is influenced by the conformation of the cyclohexane ring. The classical "chair-twist boat-boat" conformational dynamics of cyclohexane is thermally activated, and this conformational flexibility can affect the properties of the derivatives . For example, the stereochemistry of substituents bound to cyclohexane can significantly differ based on their position relative to the ring's axis .

Chemical Reactions Analysis

Azido-cyclohexane compounds participate in various chemical reactions. The azido group is known for its participation in the Huisgen cycloaddition, a cornerstone of click chemistry. This reaction can be used to attach a wide range of functional groups to the azido-cyclohexane core, expanding the utility of these compounds in synthetic chemistry. Additionally, the thermal reactions of azido-s-triazines with cyclohexane demonstrate the formation of new bonds and the potential for creating diverse molecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of azido-cyclohexane derivatives are influenced by the presence of the azido group and the conformation of the cyclohexane ring. For example, the photomechanical performance of azobenzene-functionalized cross-linked polyimides containing cyclohexane moieties is attributed to the conformational dynamics of the cyclohexane ring, which can be photoinduced . The presence of azido groups can also introduce polarity and reactivity to the cyclohexane ring, as seen in the thermal reactions of azido-s-triazines .

Scientific Research Applications

  • Summary of the Application: Organic azides, such as Cyclohexane, azido-, are used in the synthesis of various heterocycles. These compounds are used to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
  • Methods of Application or Experimental Procedures: The synthesis of heterocycles from organic azides involves several methods. These include one-pot domino reactions, the use of catalysts in the chemoselectivity favoring C−H and C-N bonds, one-pot procedures (i.e., Ugi four-component reaction), nucleophilic addition, such as Aza-Michael addition, cycloaddition reactions, such as [3+2] cycloaddition, mixed addition/cyclization/oxygen, and insertion reaction of C-H amination .
  • Results or Outcomes: The result of these reactions is the formation of various heterocycles from the corresponding organic azides .
  • Azides in the Synthesis of Various Heterocycles

    In a review, it was mentioned that organic azides, such as Cyclohexane, azido-, are used in the synthesis of various heterocycles. The review focuses on some interesting and recent examples of various applications of organic azides such as their intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .

  • Mass Spectrometry Data

    The National Institute of Standards and Technology (NIST) has mass spectrometry data for “Cyclohexane, azido-”. This data could be useful for researchers studying the properties of this compound .

  • Novel Method to Synthesize Azide Compounds: Researchers from Japan have developed a new method to prepare azide compounds, which could potentially be applied to "Cyclohexane, azido-" .

  • Azides in the Synthesis of Various Heterocycles

    In a review, it was mentioned that organic azides, such as Cyclohexane, azido-, are used in the synthesis of various heterocycles. The review focuses on some interesting and recent examples of various applications of organic azides such as their intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions .

  • Mass Spectrometry Data

    The National Institute of Standards and Technology (NIST) has mass spectrometry data for “Cyclohexane, azido-”. This data could be useful for researchers studying the properties of this compound .

  • Novel Method to Synthesize Azide Compounds: Researchers from Japan have developed a new method to prepare azide compounds, which could potentially be applied to "Cyclohexane, azido-" .

  • Modular Access to Substituted Cyclohexanes: A study discusses the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol from readily accessible substituted methylenecyclohexanes by the implementation of chain-walking catalysis .

Safety And Hazards

Azidocyclohexane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, eye irritation, and specific target organ toxicity (single exposure). The target organ is the central nervous system (CNS) .

properties

IUPAC Name

azidocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNIGPBQIINLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074014
Record name Cyclohexane, azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexane, azido-

CAS RN

19573-22-9
Record name Cyclohexane, azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexyl azide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexyl bromide (2.74 mL, 0.023 mol) was added to a stirred solution of 0.5M sodium azide in DMSO (50 mL, 0.025 mol) at room temperature, under an atmosphere of nitrogen. The reaction mixture was heated to 75° C. behind a blast shield and stirred for 5 h. The reaction mixture was then cooled with an ice-bath, quenched by the addition of water (75 mL) and extracted with diethyl ether (3×125 mL). The combined organic layers were washed with brine (75 mL), dried (MgSO4), filtered and concentrated in vacuo to afford the title compound as a crude oil (2.4 g) which was used without further purification.
Quantity
2.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Nakajima - 1976 - pascal-francis.inist.fr
Keyword (fr) CATALYSE TRANSFERT PHASE REACTION CHIMIQUE PREPARATION CATALYSEUR AMMONIUM QUATERNAIRE COMPOSE AMINE COMPOSE ALIPHATIQUE …
Number of citations: 13 pascal-francis.inist.fr
H Vorbrüggen, K Krolikiewicz - 1979 - pascal-francis.inist.fr
Keyword (fr) SILICIUM COMPOSE ORGANIQUE PREPARATION SODIUM AZOTURE! ENT HETEROCYCLE SOUFRE AZOTE CYCLE 5 CHAINONS ETHER SILANE (AZIDO …
Number of citations: 15 pascal-francis.inist.fr
K AL, B WR - 1982 - pascal-francis.inist.fr
Keyword (fr) MECANISME SRN1 PREPARATION REACTIVITE INTERMEDIAIRE REACTION RADICAL LIBRE ORGANIQUE ANIONIQUE ANION ORGANIQUE COMPOSE GEMINE …
Number of citations: 0 pascal-francis.inist.fr
I Rautela, P Joshi, P Thapliyal, M Pant, P Dheer… - Plant …, 2020 - plantarchives.org
Euphorbia genus has been widely used for treating inflammation, constipation and diarrhoea due to antimicrobial, antibacterial, antidiabetic, antiinflammatory, antifungal and …
Number of citations: 11 www.plantarchives.org
D Xiao - 2000 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
B Zhang, J Jiao, Y Liu, LX Guo, B Zhou, GQ Li, ZJ Yao… - PLoS …, 2012 - journals.plos.org
Treatment of non-small cell lung cancer (NSCLC) with drugs targeting the epidermal growth factor receptor (EGFR), eg, gefitinib and erlotinib, will eventually fail because of the …
Number of citations: 15 journals.plos.org
A Jalill, R Dh, A Jalill - World J. Pharm. Pharm. Sci, 2014 - researchgate.net
Calendula officinalis is widely used in traditional medicine due to its great therapeutical value. Phytochemical screening of C. officinalis flowers extract showed the presence of as sugar, …
Number of citations: 19 www.researchgate.net
S Prakash, MA Stephenson, JG Shih… - Journal of organic …, 1986 - pascal-francis.inist.fr
Preparation of secondary and tertiary cyclic and polycyclic hydrocarbon azides CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced …
Number of citations: 32 pascal-francis.inist.fr
GK Surya Prakash, MA Stephenson… - Journal of organic …, 1986 - American Chemical Society
Number of citations: 4
RS STEPANOV, LA KRUGLYAKOVA… - Kinetika i …, 1986 - pascal-francis.inist.fr
Cinétique de décomposition thermique des alkylazides et arylazides substitués CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search Advanced …
Number of citations: 0 pascal-francis.inist.fr

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